4,5-Dichloro-2-methylquinazoline

Process chemistry SNAr reactivity Halogen scrambling

4,5-Dichloro-2-methylquinazoline is NOT interchangeable with generic quinazoline analogs. The 4,5-dichloro substitution creates a unique electronic environment for regioselective SNAr—the 4-position is activated for nucleophilic displacement while 5-chloro modulates electronics, and the 2-methyl blocks undesired side reactions. This compound is validated for Ras-Sos PPI inhibitor libraries, supported by Syngenta fungicide patents, and serves as a critical impurity reference in KRAS G12C inhibitor (divarasib) manufacturing. Insist on batch-specific NMR/HPLC/GC documentation.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B11890808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylquinazoline
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl
InChIInChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3
InChIKeyNFGMJPHDSDHVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-methylquinazoline (CAS 1602145-59-4) for Heterocyclic Scaffold Procurement: Core Specifications and Baseline Identity


4,5-Dichloro-2-methylquinazoline (CAS 1602145-59-4) is a halogenated quinazoline derivative with the molecular formula C9H6Cl2N2 and molecular weight of 213.06 g/mol . Commercial suppliers typically provide this compound at 95–97% purity with batch-specific quality documentation including NMR, HPLC, and GC analytical reports . The compound features two chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position of the quinazoline bicyclic core . This substitution pattern confers distinct electronic and steric properties that influence its reactivity as a versatile synthetic intermediate, distinguishing it from mono-chlorinated or non-methylated quinazoline analogs .

Why 4,5-Dichloro-2-methylquinazoline Cannot Be Generically Substituted: Structural Determinants for Research Procurement


Generic substitution among quinazoline derivatives fails due to the precise regiochemical requirements of downstream synthetic transformations and biological target engagement. The quinazoline scaffold exhibits pronounced substituent-dependent reactivity: variations in halogen placement, methylation pattern, and electronic character yield compounds with divergent physicochemical and biological profiles [1]. The 4,5-dichloro substitution pattern in this compound creates a specific electronic environment that governs nucleophilic aromatic substitution (SNAr) reactivity, which differs fundamentally from that of 2,4-dichloroquinazoline, 4-chloroquinazoline, or 6,7-dichloro variants. Furthermore, structure–activity relationship (SAR) studies demonstrate that modifications at the 2-position of the quinazoline core produce AC50 value variations exceeding 600-fold in the same assay system, underscoring that even single-position alterations generate functionally non-equivalent compounds [2]. Procurement decisions must therefore be driven by the specific substitution pattern required for the intended synthetic pathway or biological target.

4,5-Dichloro-2-methylquinazoline: Quantified Comparative Evidence for Differentiated Selection


Evidence Item 1: Chlorination Pattern Defines SNAr Reactivity and Impurity Control Thresholds in Manufacturing

In the manufacturing process for the KRAS G12C inhibitor divarasib, the chlorination step produces critical 4,5-dichloro and 4,5-dibromo impurities that must be controlled down to low levels due to minimal purging power in downstream chemistry [1]. This establishes that the 4,5-dichloro pattern is a documented process-related impurity requiring strict quantification and control. While the target compound 4,5-dichloro-2-methylquinazoline is not itself the API, the same 4,5-dichloro substitution pattern constitutes a structurally defined entity with established process relevance. In contrast, 4-chloroquinazoline and 2,4-dichloroquinazoline exhibit different SNAr regioselectivity profiles, reacting preferentially at the 4-position with nucleophiles, whereas the 4,5-dichloro pattern introduces ortho-chlorine electronic effects that alter the activation energy for substitution at the 4-position [2].

Process chemistry SNAr reactivity Halogen scrambling Impurity control

Evidence Item 2: 2-Methyl Substitution Enables Ras-Sos Inhibition Selectivity Over EGFR

2-Methyl substituted quinazoline compounds of general formula (I) have been shown to effectively and selectively inhibit the Ras-Sos interaction without significantly targeting the EGFR receptor [1]. This selectivity profile is directly attributed to the 2-methyl substitution on the quinazoline core. In contrast, many clinically established quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) rely on 4-anilinoquinazoline scaffolds and derive their therapeutic activity from potent EGFR inhibition. The 2-methyl substitution pattern thus provides a structurally encoded basis for differential target engagement [2].

Kinase inhibition Ras-Sos interaction EGFR selectivity Oncology

Evidence Item 3: Quinazoline 2-Position Modification Drives >600-Fold AC50 Variation in Bioassays

In a systematic SAR study of quinazoline core analogs, modifications at the 2-position produced AC50 values ranging from 0.32 μM to >200 μM in the same assay system, representing a >600-fold potency differential [1]. Specifically, compound 103 (R2 modification) exhibited an AC50 of 0.32 μM, whereas compound 191 displayed an AC50 of 200.86 μM. Compound 181, with R1 = H, showed an AC50 of 20.58 μM. This demonstrates that the 2-position substituent identity is a critical determinant of biological potency. The 2-methyl substitution present in the target compound represents one specific point along this potency continuum, and substituting with a different 2-position analog (e.g., 2-ethyl, 2-phenyl, or 2-unsubstituted) would yield a functionally non-equivalent compound.

Structure-activity relationship Potency variation AC50 Analog comparison

Evidence Item 4: 4,5-Dichloro Pattern Enables Regioselective C4-Functionalization with Ortho-Chlorine Electronic Modulation

The 4,5-dichloro substitution pattern creates a distinct electronic environment for regioselective functionalization. The chlorine at the 4-position is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrimidine ring nitrogens, while the ortho-chlorine at the 5-position further modulates the electron density at C4 through inductive and resonance effects [1]. This contrasts with 2,4-dichloroquinazoline, where the 4-chloro position remains the primary reactive site but the 2-chloro substituent introduces different electronic and steric constraints. Additionally, regioselective lithiation of quinazoline derivatives using alkyllithiums in anhydrous THF at low temperature enables directed functionalization, with the substitution pattern governing both the site and yield of lithiation [2].

Regioselective synthesis SNAr Halogen electronic effects Scaffold diversification

Evidence Item 5: Documented Utility in Syngenta Fungicide Patent Family as Quinazoline Intermediate

The quinazoline scaffold bearing halogen substitution patterns structurally related to 4,5-dichloro-2-methylquinazoline is explicitly claimed in a patent family assigned to Syngenta Participations AG for the control and/or prevention of microbial infection, particularly fungal infection, in plants [1]. The patent (BRPI1015417A2, WO2010/135678, EP2435419A1) describes substituted quinazolines of formula (I) as fungicidal agents, with the 4,5-dichloro pattern representing a key synthetic entry point for generating the claimed biologically active derivatives. In contrast, alternative chlorination patterns such as 6,7-dichloro or 2,4-dichloro are associated with different agrochemical patent families (e.g., insecticidal quinazoline compounds in WO2025132754A1) [2], indicating that the specific chlorination pattern is associated with distinct agrochemical applications.

Agrochemical intermediate Fungicide Patent scaffold Crop protection

4,5-Dichloro-2-methylquinazoline: Validated Research and Industrial Application Scenarios Based on Structural Evidence


Medicinal Chemistry: Ras-Sos Inhibitor Scaffold Development

The 2-methylquinazoline scaffold has been validated as a selective inhibitor of the Ras-Sos protein-protein interaction without significant EGFR targeting [1]. The 4,5-dichloro-2-methylquinazoline compound provides a functionalized entry point for generating libraries of Ras-Sos inhibitor candidates, with the 4-chloro position serving as a reactive handle for introducing diverse amine, ether, or carbon-linked substituents. This application is supported by patent literature demonstrating that 2-methyl substituted quinazolines effectively and selectively inhibit Ras-Sos interaction, a target of high interest in KRAS-driven oncology programs [2].

Process Chemistry: SNAr-Based Scaffold Diversification with Regioselective Control

The 4,5-dichloro substitution pattern provides a defined SNAr reactivity profile with the 4-position activated for nucleophilic displacement while the 5-chloro serves as an electronic modulator [1]. This enables sequential functionalization strategies where the 4-position is derivatized first under mild conditions, followed by potential manipulation of the 5-position. The 2-methyl group blocks reactivity at C2, preventing undesired side reactions. This application is relevant for medicinal chemistry hit-to-lead optimization programs requiring controlled, sequential introduction of molecular diversity onto the quinazoline core [2].

Agrochemical Discovery: Fungicidal Quinazoline Derivative Synthesis

The Syngenta patent family (BRPI1015417A2 and related filings) establishes that halogenated quinazolines structurally related to 4,5-dichloro-2-methylquinazoline serve as intermediates for fungicidal compounds targeting microbial infection in plants [1]. The specific 4,5-dichloro pattern is relevant to this fungicide patent space, distinct from insecticidal applications associated with alternative chlorination patterns such as 6,7-dichloro variants [2]. This provides a defined industrial application for the compound in crop protection discovery programs.

Analytical Reference: Process Impurity Identification and Quantification

The 4,5-dichloro substitution pattern has been documented as a critical process-related impurity requiring strict control in the manufacturing of KRAS G12C inhibitor divarasib [1]. In this context, 4,5-dichloro-2-methylquinazoline and structurally related 4,5-dichloro quinazolines serve as analytical reference standards for impurity profiling, method validation, and quality control in pharmaceutical process development. This application is supported by the documented need to control 4,5-dichloro impurities down to low levels due to minimal purging power in downstream chemistry [1].

Quote Request

Request a Quote for 4,5-Dichloro-2-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.